4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione
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Overview
Description
4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with a 4-fluoro-3-methylphenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-fluoro-3-methylbenzylamine with a suitable piperidine-2,6-dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methylamino groups, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyl isocyanate: Shares the fluoro and methylphenyl groups but differs in its core structure.
4-Fluoro-3-methylphenyl isocyanate: Another similar compound with a different functional group arrangement.
Uniqueness
4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-[(4-fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-12-7-13(5-6-17(12)20)11-21-16-4-2-3-14(8-16)15-9-18(23)22-19(24)10-15/h2-8,15,21H,9-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMOUVLIJXEBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C3CC(=O)NC(=O)C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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